5-Isopropyl Substituent Confers Distinct Lipophilicity and Cellular Activity Profile vs. Methyl and Cyclopropyl Analogs in CK2 Kinase Matched Molecular Pairs
In a CK2 kinase inhibitor series featuring the pyrazolo[1,5-a]pyrimidine core, the C6 isopropyl analog (7c) and the corresponding methyl (7b) and cyclopropyl (7d) derivatives exhibited comparable enzymatic and mechanistic cellular activity as measured by pAKTS129 ELISA [1]. The isopropyl substituent contributes higher lipophilicity (estimated ΔlogD ~0.5–1.0 log units above the methyl analog based on calculated cLogP trends for the scaffold [2]), which can translate into enhanced membrane permeability but also increased hERG binding risk—a differentiated profile relevant for lead optimization decisions.
| Evidence Dimension | CK2 cellular mechanistic activity (pAKTS129 ELISA) and lipophilicity |
|---|---|
| Target Compound Data | Isopropyl analog (7c): comparable enzymatic and cellular activity to methyl/cyclopropyl analogs; higher lipophilicity estimated [1] [2] |
| Comparator Or Baseline | Methyl analog (7b) and cyclopropyl analog (7d): comparable enzymatic activity; lower lipophilicity for methyl [1] |
| Quantified Difference | Comparable cellular potency; ΔlogD estimated ~0.5–1.0 (isopropyl > methyl) based on scaffold trends [1] [2] |
| Conditions | CK2α biochemical assay; pAKTS129 ELISA in HCT-116 and DLD-1 colorectal cancer cells [1] |
Why This Matters
The 5-isopropyl substituent on this compound offers a distinct lipophilicity-activity balance that may be advantageous for optimizing cellular permeability in kinase inhibitor programs, but procurement decisions must consider the trade-off between enhanced membrane penetration and potential off-target liabilities (e.g., hERG) established for this class.
- [1] Dowling, J.E., et al. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters, 2013, 4, 800-805. DOI: 10.1021/ml400197u. View Source
- [2] Iorkula, T.H., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025, 15, 3756-3828. DOI: 10.1039/D4RA07556K. View Source
